|A-Conotoxin Rg1A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
|A-Conotoxin Rg1A is a peptide derived from the venom of marine snails belonging to the genus Conus . This compound is part of the α-conotoxin family, which is known for its ability to selectively inhibit certain ion channels and receptors in the nervous system . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neuropathic pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of |A-Conotoxin Rg1A typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids . After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin . The final product is then purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale . Automated peptide synthesizers are often used to streamline the process and ensure consistency . The use of advanced purification techniques, such as preparative HPLC, is essential to obtain high-purity this compound suitable for therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: |A-Conotoxin Rg1A primarily undergoes oxidation and reduction reactions due to the presence of disulfide bonds within its structure . These bonds are crucial for maintaining the peptide’s three-dimensional conformation and biological activity .
Common Reagents and Conditions: Common reagents used in the oxidation of this compound include iodine and hydrogen peroxide . Reduction reactions often involve the use of dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) . These reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed: The major products formed from the oxidation and reduction of this compound are the oxidized and reduced forms of the peptide, respectively . These forms differ in the state of their disulfide bonds, which can significantly impact the peptide’s biological activity .
Wissenschaftliche Forschungsanwendungen
|A-Conotoxin Rg1A has been extensively studied for its potential therapeutic applications . In the field of medicine, it is being developed as a treatment for neuropathic pain due to its ability to inhibit specific ion channels involved in pain signaling . In biology, this compound serves as a valuable tool for studying the function of nicotinic acetylcholine receptors and other ion channels . Additionally, its unique properties make it a subject of interest in the development of novel analgesics and other therapeutic agents .
Wirkmechanismus
|A-Conotoxin Rg1A exerts its effects by selectively inhibiting high-voltage-activated calcium channels in sensory neurons . This inhibition is mediated through the activation of G-protein-coupled receptors, specifically the gamma-aminobutyric acid B receptors . By blocking these calcium channels, this compound reduces the release of neurotransmitters involved in pain signaling, thereby providing analgesic effects .
Vergleich Mit ähnlichen Verbindungen
|A-Conotoxin Rg1A is part of the α-conotoxin family, which includes other peptides such as Vc1.1 and ImI . While all these compounds share a common mechanism of action, this compound is unique in its high susceptibility to proteolytic degradation . This characteristic distinguishes it from other α-conotoxins like Vc1.1, which is more resistant to proteolysis . The unique properties of this compound make it a valuable compound for both research and therapeutic applications .
Eigenschaften
Molekularformel |
C59H95N25O18S4 |
---|---|
Molekulargewicht |
1570.8 g/mol |
IUPAC-Name |
(2S)-2-[[(1R,4S,7S,13S,16S,19R,24R,27S,30S,33S,40R)-40-[(2-aminoacetyl)amino]-13-(carboxymethyl)-4,27,33-tris[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-30-[(4-hydroxyphenyl)methyl]-3,6,12,15,18,26,29,32,35,41-decaoxo-21,22,37,38-tetrathia-2,5,11,14,17,25,28,31,34,42-decazatricyclo[17.16.7.07,11]dotetracontane-24-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C59H95N25O18S4/c60-22-42(87)73-37-24-103-104-25-38-50(96)75-30(6-1-15-69-56(61)62)44(90)78-34(20-28-11-13-29(86)14-12-28)47(93)74-31(7-2-16-70-57(63)64)45(91)82-39(51(97)77-33(55(101)102)9-4-18-72-59(67)68)26-105-106-27-40(83-49(37)95)52(98)80-36(23-85)48(94)79-35(21-43(88)89)54(100)84-19-5-10-41(84)53(99)76-32(46(92)81-38)8-3-17-71-58(65)66/h11-14,30-41,85-86H,1-10,15-27,60H2,(H,73,87)(H,74,93)(H,75,96)(H,76,99)(H,77,97)(H,78,90)(H,79,94)(H,80,98)(H,81,92)(H,82,91)(H,83,95)(H,88,89)(H,101,102)(H4,61,62,69)(H4,63,64,70)(H4,65,66,71)(H4,67,68,72)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
InChI-Schlüssel |
XLQOVPAFVSHLGV-VFWMWCIBSA-N |
Isomerische SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCN=C(N)N)CC4=CC=C(C=C4)O)CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC(=O)O)CO)NC(=O)CN)CCCN=C(N)N |
Kanonische SMILES |
C1CC2C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCN=C(N)N)CC4=CC=C(C=C4)O)CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)NC(C(=O)NC(C(=O)N2C1)CC(=O)O)CO)NC(=O)CN)CCCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.